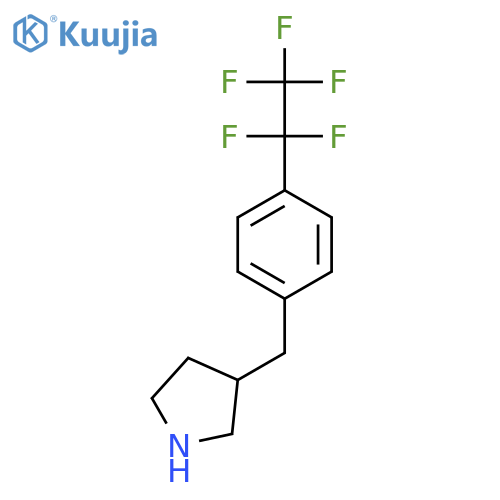

Cas no 2228993-74-4 (3-{4-(pentafluoroethyl)phenylmethyl}pyrrolidine)

3-{4-(pentafluoroethyl)phenylmethyl}pyrrolidine 化学的及び物理的性質

名前と識別子

-

- 3-{4-(pentafluoroethyl)phenylmethyl}pyrrolidine

- 2228993-74-4

- 3-{[4-(pentafluoroethyl)phenyl]methyl}pyrrolidine

- EN300-1974234

-

- インチ: 1S/C13H14F5N/c14-12(15,13(16,17)18)11-3-1-9(2-4-11)7-10-5-6-19-8-10/h1-4,10,19H,5-8H2

- InChIKey: OBHYQJNYJRFOGP-UHFFFAOYSA-N

- ほほえんだ: FC(C(F)(F)F)(C1C=CC(=CC=1)CC1CNCC1)F

計算された属性

- せいみつぶんしりょう: 279.10464026g/mol

- どういたいしつりょう: 279.10464026g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 294

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

3-{4-(pentafluoroethyl)phenylmethyl}pyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1974234-0.25g |

3-{[4-(pentafluoroethyl)phenyl]methyl}pyrrolidine |

2228993-74-4 | 0.25g |

$1235.0 | 2023-09-16 | ||

| Enamine | EN300-1974234-0.05g |

3-{[4-(pentafluoroethyl)phenyl]methyl}pyrrolidine |

2228993-74-4 | 0.05g |

$1129.0 | 2023-09-16 | ||

| Enamine | EN300-1974234-2.5g |

3-{[4-(pentafluoroethyl)phenyl]methyl}pyrrolidine |

2228993-74-4 | 2.5g |

$2631.0 | 2023-09-16 | ||

| Enamine | EN300-1974234-5g |

3-{[4-(pentafluoroethyl)phenyl]methyl}pyrrolidine |

2228993-74-4 | 5g |

$3894.0 | 2023-09-16 | ||

| Enamine | EN300-1974234-10g |

3-{[4-(pentafluoroethyl)phenyl]methyl}pyrrolidine |

2228993-74-4 | 10g |

$5774.0 | 2023-09-16 | ||

| Enamine | EN300-1974234-5.0g |

3-{[4-(pentafluoroethyl)phenyl]methyl}pyrrolidine |

2228993-74-4 | 5g |

$3894.0 | 2023-06-01 | ||

| Enamine | EN300-1974234-0.1g |

3-{[4-(pentafluoroethyl)phenyl]methyl}pyrrolidine |

2228993-74-4 | 0.1g |

$1183.0 | 2023-09-16 | ||

| Enamine | EN300-1974234-10.0g |

3-{[4-(pentafluoroethyl)phenyl]methyl}pyrrolidine |

2228993-74-4 | 10g |

$5774.0 | 2023-06-01 | ||

| Enamine | EN300-1974234-0.5g |

3-{[4-(pentafluoroethyl)phenyl]methyl}pyrrolidine |

2228993-74-4 | 0.5g |

$1289.0 | 2023-09-16 | ||

| Enamine | EN300-1974234-1.0g |

3-{[4-(pentafluoroethyl)phenyl]methyl}pyrrolidine |

2228993-74-4 | 1g |

$1343.0 | 2023-06-01 |

3-{4-(pentafluoroethyl)phenylmethyl}pyrrolidine 関連文献

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384

-

Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574

-

Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

Related Articles

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

3-{4-(pentafluoroethyl)phenylmethyl}pyrrolidineに関する追加情報

3-{4-(Pentafluoroethyl)phenylmethyl}pyrrolidine: A Comprehensive Overview

The compound3-{4-(pentafluoroethyl)phenylmethyl}pyrrolidine, with the CAS number2228993-74-4, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of aromatic heterocycles, specifically pyrrolidines, which are five-membered rings containing one nitrogen atom. The presence of a pentafluoroethyl group attached to the phenyl ring introduces unique electronic and steric properties, making this compound a valuable subject for research and development.

The synthesis of3-{4-(pentafluoroethyl)phenylmethyl}pyrrolidine typically involves a multi-step process that begins with the preparation of the pentafluoroethyl group. This is often achieved through electrophilic fluorination or nucleophilic substitution reactions, depending on the starting materials and desired regioselectivity. Once the pentafluoroethyl group is synthesized, it is attached to a phenyl ring via Friedel-Crafts alkylation or other coupling reactions. The final step involves the formation of the pyrrolidine ring, which can be accomplished through cyclization reactions using appropriate catalysts.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery and materials science due to their unique physical and chemical properties. Thepentafluoroethyl group in this compound contributes significantly to its stability, lipophilicity, and electronic characteristics. These properties make it an ideal candidate for applications in pharmaceuticals, where fluorinated compounds are often used to improve bioavailability and pharmacokinetics.

In terms of chemical properties,3-{4-(pentafluoroethyl)phenylmethyl}pyrrolidine exhibits high thermal stability, making it suitable for high-temperature applications. Its solubility in organic solvents also makes it a versatile building block for more complex molecules. Researchers have explored its potential as a precursor for various heterocyclic compounds, which are widely used in medicinal chemistry and agrochemicals.

The structure of this compound also lends itself well to further functionalization. By modifying the substituents on the phenyl ring or the pyrrolidine ring, chemists can tailor its properties for specific applications. For instance, introducing electron-withdrawing groups can enhance its reactivity in certain reactions, while electron-donating groups can improve its compatibility with biological systems.

In conclusion,3-{4-(pentafluoroethyl)phenylmethyl}pyrrolidine is a versatile compound with a wide range of potential applications in organic synthesis and materials science. Its unique combination of fluorinated substituents and aromatic heterocyclic framework makes it an attractive target for further research and development.

2228993-74-4 (3-{4-(pentafluoroethyl)phenylmethyl}pyrrolidine) 関連製品

- 71014-67-0(S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt)

- 2034366-89-5(3-(3-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one)

- 2309553-26-0(N-(2H-1,3-benzodioxol-5-yl)methyl-3-(oxolan-3-yl)methoxyazetidine-1-carboxamide)

- 1251611-11-6(N-(4-chlorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine)

- 2138272-46-3(4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione)

- 2171893-07-3(5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid)

- 2580114-19-6(rac-(1R,6S,7S,8S)-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo4.2.0octane-7-carboxylic acid)

- 1094210-96-4(PRLX-93936 HCL)

- 59839-60-0(Antimony Pentafluoride Compound with Graphite (50/50))

- 7301-42-0(Germane, dimethyldiphenyl-)